molecular formula C12H20N4O2 B3006407 4-amino-N-(oxolan-2-ylmethyl)-2-propylpyrazole-3-carboxamide CAS No. 2101200-91-1

4-amino-N-(oxolan-2-ylmethyl)-2-propylpyrazole-3-carboxamide

Cat. No.: B3006407
CAS No.: 2101200-91-1
M. Wt: 252.318
InChI Key: MURFMEQWWHTHFM-UHFFFAOYSA-N
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Description

4-amino-N-(oxolan-2-ylmethyl)-2-propylpyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(oxolan-2-ylmethyl)-2-propylpyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the propyl group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.

    Attachment of the oxolan-2-ylmethyl group: This step involves the reaction of the pyrazole derivative with oxolan-2-ylmethyl chloride in the presence of a base like sodium hydride.

    Amidation: The final step is the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(oxolan-2-ylmethyl)-2-propylpyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

4-amino-N-(oxolan-2-ylmethyl)-2-propylpyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of pyrazole derivatives on biological systems.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents.

    Chemical Research: The compound can be used in the synthesis of other complex molecules for research purposes.

Mechanism of Action

The mechanism of action of 4-amino-N-(oxolan-2-ylmethyl)-2-propylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(oxolan-2-ylmethyl)benzenesulfonamide
  • 4-iodo-N-(oxolan-2-ylmethyl)benzenesulfonamide
  • 2-[4-amino-3-methyl-N-(oxolan-2-ylmethyl)anilino]acetamide

Uniqueness

4-amino-N-(oxolan-2-ylmethyl)-2-propylpyrazole-3-carboxamide is unique due to its specific structural features, such as the presence of the oxolan-2-ylmethyl group and the propyl group on the pyrazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-amino-N-(oxolan-2-ylmethyl)-2-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-2-5-16-11(10(13)8-15-16)12(17)14-7-9-4-3-6-18-9/h8-9H,2-7,13H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURFMEQWWHTHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)N)C(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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